Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl-
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Overview
Description
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- is a synthetic organic compound that belongs to the class of isoxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a phenyl group in the structure may enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the isoxazoloquinoline core.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Phenylation: The phenyl group can be introduced through cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the phenyl group may contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo(4,5-c)quinolin-3(2H)-one: Without the fluorine and phenyl groups.
Quinoline Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.
Uniqueness
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-fluoro-2-phenyl- is unique due to the combination of the isoxazoloquinoline core, the fluorine atom, and the phenyl group
Properties
CAS No. |
103802-25-1 |
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Molecular Formula |
C16H9FN2O2 |
Molecular Weight |
280.25 g/mol |
IUPAC Name |
8-fluoro-2-phenyl-[1,2]oxazolo[4,5-c]quinolin-3-one |
InChI |
InChI=1S/C16H9FN2O2/c17-10-6-7-14-12(8-10)15-13(9-18-14)16(20)19(21-15)11-4-2-1-3-5-11/h1-9H |
InChI Key |
TXVJTYRZUCZKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3O2)F |
Origin of Product |
United States |
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